molecular formula C20H26BrClN2O5 B1665370 Amlodipine hydrobromide CAS No. 246852-09-5

Amlodipine hydrobromide

Cat. No. B1665370
M. Wt: 489.8 g/mol
InChI Key: RVCDRXDQZIUQJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amlodipine hydrobromide is a salt of Amlodipine --- a medication used to lower blood pressure and prevent chest pain.

Scientific Research Applications

1. Endothelial Cell Dysfunction Treatment

Amlodipine has been found to restore endothelial dysfunction induced by irreversibly glycated low-density lipoproteins, an in vitro model mimicking the diabetic condition. This effect is achieved through its anti-oxidant and anti-inflammatory mechanisms, reducing oxidative and inflammatory stress in human endothelial cells (Toma et al., 2011).

2. Metabolism in Human Liver Microsomes

Amlodipine is metabolized primarily via dehydrogenation of its dihydropyridine moiety to a pyridine derivative, a process mediated by CYP3A4/5 in human liver microsomes. This study provides insight into the metabolic pathways and enzymes involved in amlodipine metabolism (Zhu et al., 2014).

3. Neuropharmacological Properties

Amlodipine's neuropharmacological properties, such as its potential to protect against cerebral hypoperfusion, microinfarcts, and excitotoxic cell death, have been explored. However, a study found no measurable benefit in cognitive functioning in cocaine-dependent individuals (Turner et al., 2009).

4. Therapeutic Combination with Renin-Angiotensin System Blockers

While amlodipine is effective as a single antihypertensive agent, its efficacy increases when used in combination with other medications, such as renin-angiotensin system blockers. However, it is unlikely to replace hydrochlorothiazide in such combinations (Tejada et al., 2007).

5. Neuroprotective Effects in Parkinson’s Disease

Amlodipine shows potential as a neuroprotective agent in 6-OHDA lesioned rat models of Parkinson's Disease, alleviating neurodegeneration and restoring dopamine levels (Antony, 2014).

6. Antioxidant Effect in Hypertension Treatment

In stroke-prone spontaneously hypertensive rats, amlodipine demonstrated antioxidative effects in the brain, reducing oxidative stress and sympathetic nerve activity, which are beneficial in treating hypertension (Hirooka et al., 2006).

properties

CAS RN

246852-09-5

Product Name

Amlodipine hydrobromide

Molecular Formula

C20H26BrClN2O5

Molecular Weight

489.8 g/mol

IUPAC Name

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrobromide

InChI

InChI=1S/C20H25ClN2O5.BrH/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;/h5-8,17,23H,4,9-11,22H2,1-3H3;1H

InChI Key

RVCDRXDQZIUQJA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Br

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Amlodipine hydrobromide, Amlodipine HBr

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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